Refractory Period Prolongation Potency: Alprafenone Demonstrates 2.3-Fold Greater Potency Than Propafenone
In a direct head-to-head comparison using electrically stimulated isolated adult rat cardiomyocytes, the concentration required to prolong the apparent refractory period (t(ref)) from 100 ms to 250 ms was determined for all three compounds simultaneously under identical experimental conditions. Alprafenone required only 2.5 μmol/L, compared with 5.7 μmol/L for propafenone and 7.2 μmol/L for berlafenone, establishing alprafenone as the most potent agent for refractory period prolongation among the three tested [1].
| Evidence Dimension | Concentration required to prolong apparent refractory period (t(ref)) from 100 ms to 250 ms |
|---|---|
| Target Compound Data | Alprafenone: 2.5 μmol/L |
| Comparator Or Baseline | Propafenone: 5.7 μmol/L; Berlafenone: 7.2 μmol/L |
| Quantified Difference | Alprafenone is 2.3-fold more potent than propafenone and 2.9-fold more potent than berlafenone |
| Conditions | Isolated adult rat ventricular cardiomyocytes; electrical stimulation with increasing pacing rates; refractory period determined as the frequency at which failure of single contractions occurred; simultaneous evaluation of all three compounds |
Why This Matters
For researchers designing protocols requiring controlled prolongation of the refractory period—a key antiarrhythmic mechanism—alprafenone achieves the same electrophysiological endpoint at less than half the concentration of propafenone, reducing total drug exposure and potentially minimizing concentration-dependent off-target effects.
- [1] Rose H, Ionescu I, Pöpping S, Fischer Y, Kammermeier H. Negative inotropic effects of the new class I antiarrhythmic agents berlafenone and alprafenone on electrically stimulated isolated cardiomyocytes. Arzneimittelforschung. 1992 Mar;42(3):289-91. PMID: 1497686. View Source
